molecular formula C12H12IN B507760 1-(2-iodophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 60176-18-3

1-(2-iodophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B507760
CAS No.: 60176-18-3
M. Wt: 297.13g/mol
InChI Key: VGSGBRXMFIBWSI-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-2,5-dimethyl-1H-pyrrole is a substituted pyrrole derivative characterized by a 2-iodophenyl group at the 1-position and methyl groups at the 2- and 5-positions of the pyrrole ring. Pyrroles are nitrogen-containing heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science. The iodine substituent in this compound introduces unique electronic and steric properties, making it valuable for cross-coupling reactions and as a building block in medicinal chemistry .

Properties

CAS No.

60176-18-3

Molecular Formula

C12H12IN

Molecular Weight

297.13g/mol

IUPAC Name

1-(2-iodophenyl)-2,5-dimethylpyrrole

InChI

InChI=1S/C12H12IN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3

InChI Key

VGSGBRXMFIBWSI-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=CC=CC=C2I)C

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2I)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 1-(3-Iodophenyl)-2,5-dimethyl-1H-pyrrole
  • CAS : 217314-37-9
  • Properties: Similar molecular weight (297.14 g/mol) but distinct reactivity due to iodine’s meta-position. Limited data on melting point or solubility, but commercial availability suggests utility in organoiodine chemistry .
(b) 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole
  • CAS : 288608-09-3
  • Properties: Melting point = 82–84°C; soluble in ethanol or DMF. Used as an intermediate in organic synthesis .

Comparison :

Property 2-Iodophenyl Isomer 4-Iodophenyl Isomer
Iodine Position Ortho Para
Melting Point Not reported 82–84°C
Reactivity Steric hindrance Enhanced resonance

The ortho-iodo isomer may exhibit steric constraints in reactions, while the para isomer benefits from electronic conjugation .

Halogen-Substituted Analogs

(a) 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
  • CAS : 32570-14-2
  • Properties : Lower molecular weight (221.70 g/mol) compared to iodo analogs. Classified as an irritant under GHS guidelines .
(b) 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
  • CAS : 1467907-75-0
  • Properties : Bromine’s electronegativity and methoxy’s electron-donating effects alter reactivity. Used in pharmaceutical intermediates .

Comparison :

Compound Halogen Key Applications Safety Profile
1-(2-Iodophenyl)-2,5-dimethyl-1H-pyrrole I Cross-coupling reactions Limited data
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole Cl Organic synthesis Irritant (GHS)
1-(2-Bromo-5-methoxyphenyl)-... Br Drug intermediates Not reported

Electronically Modified Analogs

(a) 1-(p-Anisyl)-2,5-dimethyl-1H-pyrrole
  • Structure : Contains a methoxy group at the para position.
  • Applications : Catalyst in Michael additions due to electron-donating effects .
(b) 1-(4-Nitrophenyl)-2,5-dimethyl-1H-pyrrole
  • CAS: Not explicitly listed, but analogs like 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole are synthesized via Paal-Knorr reactions .
  • Properties : Nitro group enhances electrophilicity, useful in redox-active materials.

Physicochemical and Functional Comparisons

Compound Melting Point (°C) Solubility Key Functional Groups
This compound Not reported Organic solvents Iodine (ortho)
1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole 82–84 Ethanol, DMF Iodine (para)
1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole Not reported Not reported Chlorine (meta)

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